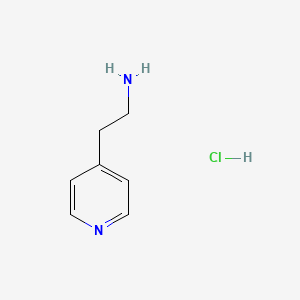

2-(Pyridin-4-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-pyridin-4-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGKWQYHIZXREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497660 | |

| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-12-5 | |

| Record name | 2-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Structure Elucidation of 2-(Pyridin-4-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

2-(Pyridin-4-yl)ethanamine hydrochloride, a seemingly simple molecule, holds considerable importance as a versatile building block in the intricate world of drug discovery and development. Its structure, featuring a pyridine ring linked to an ethylamine side chain, provides a key scaffold for the synthesis of a wide array of pharmacologically active compounds. The pyridine moiety, a common heterocycle in medicinal chemistry, can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, while the ethylamine portion offers a reactive handle for further molecular elaboration.[1][2] Understanding the precise structure of this foundational molecule is paramount for ensuring the identity, purity, and quality of any subsequent, more complex derivatives destined for therapeutic applications.

This technical guide, designed for researchers and scientists, provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of 2-(Pyridin-4-yl)ethanamine hydrochloride. We will delve into the "why" behind the selection of specific spectroscopic and spectrometric techniques, offering insights grounded in the principles of chemical analysis and bolstered by field-proven expertise.

The Analytical Gauntlet: A Multi-faceted Approach to Structure Verification

The confirmation of a chemical structure is not a singular event but rather a meticulous process of accumulating and correlating data from multiple, orthogonal analytical techniques. This self-validating system ensures the highest degree of confidence in the final structural assignment. The following sections will detail the application of key analytical methods to 2-(Pyridin-4-yl)ethanamine hydrochloride, explaining the rationale behind each experimental choice and the interpretation of the resulting data.

Workflow for Structure Elucidation

Caption: A typical workflow for small molecule structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 2-(Pyridin-4-yl)ethanamine hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | Doublet | 2H | H-2, H-6 (Pyridine) | Protons adjacent to the electronegative nitrogen are significantly deshielded. |

| ~7.8 | Doublet | 2H | H-3, H-5 (Pyridine) | Protons further from the nitrogen are less deshielded. |

| ~3.5 | Triplet | 2H | -CH₂- (Ethyl) | Methylene group adjacent to the pyridinium ring. |

| ~3.3 | Triplet | 2H | -CH₂- (Ethyl) | Methylene group adjacent to the ammonium group. |

| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ | Protons on the positively charged nitrogen are typically broad and downfield. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Pyridin-4-yl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen are significantly deshielded. |

| ~125 | C-3, C-5 (Pyridine) | Aromatic carbons further from the nitrogen. |

| ~145 | C-4 (Pyridine) | The carbon bearing the ethylamine substituent. |

| ~40 | -CH₂- (Ethyl) | Aliphatic carbon adjacent to the pyridinium ring. |

| ~35 | -CH₂- (Ethyl) | Aliphatic carbon adjacent to the ammonium group. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4][5][6][7]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass of the free base, 2-(Pyridin-4-yl)ethanamine, is 122.17 g/mol .[8] In the mass spectrum, a peak corresponding to the protonated molecule [M+H]⁺ at m/z 123 would be expected.

-

Key Fragmentation Patterns: The fragmentation of the ethylamine side chain is a characteristic feature. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines. This would result in the loss of a methyl radical to form a stable ion.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To further probe the structure, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H stretch | Primary amine salt (-NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic C-H (Pyridine) |

| 2900-2800 | C-H stretch | Aliphatic C-H (Ethyl) |

| ~1600 | C=C and C=N stretch | Pyridine ring |

| 1500-1400 | N-H bend | Primary amine salt (-NH₃⁺) |

Note: The presence of the hydrochloride salt will significantly influence the N-H stretching and bending vibrations.[9][10]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Self-Validation

A robust and well-documented synthesis protocol is a critical component of structure elucidation, providing a logical pathway to the target molecule. A common route to 2-(Pyridin-4-yl)ethanamine involves the reduction of 4-pyridineacetonitrile.

Synthesis Workflow

Caption: A representative synthesis workflow.

Detailed Synthesis Protocol (Illustrative)

A detailed, multi-step synthesis starting from 4-acetylpyridine can be found in Organic Syntheses.[11] This procedure involves the formation of an oxime, followed by a Neber rearrangement and subsequent hydrolysis to yield the desired amine. The final step involves treatment with hydrochloric acid to form the hydrochloride salt. This well-established and peer-reviewed procedure serves as a self-validating system for the synthesis of the target compound.

Application in Drug Development: A Scaffold for Innovation

The 2-(pyridin-4-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its derivatives have been investigated for their potential as anticonvulsants, antihistaminics, and cardiovascular agents.[1][12] For instance, analogs of this structure have been explored as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy.[13] The ability to readily modify the ethylamine side chain allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Conclusion: A Unified Approach to Structural Certainty

The definitive structure elucidation of 2-(Pyridin-4-yl)ethanamine hydrochloride is achieved through a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and fragmentation pattern, and FTIR spectroscopy identifies the key functional groups. This comprehensive analytical data, coupled with a well-defined synthetic route, provides an unassailable confirmation of the molecule's structure. For researchers in drug development, this rigorous characterization is the essential foundation upon which the synthesis of novel and potentially life-saving therapeutics is built.

References

-

PrepChem. Synthesis of 4-(2-aminoethylamino)-pyridine. [Link].

- Sharma, V., et al.

- Wiley-VCH.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link].

-

PubChem. 2-(2-Pyridin-4-ylsulfanylpyrimidin-5-yl)ethanamine. [Link].

-

Narendar, P., et al. "Pharmacological evaluation of some new 2-substituted pyridine derivatives." Biological & Pharmaceutical Bulletin, vol. 26, no. 2, 2003, pp. 182-7. [Link].

-

ResearchGate. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. [Link].

-

Organic Syntheses. 4-Pyridineethanamine. [Link].

-

Protheragen. 2-(Pyridin-4-Yl)Ethanamine. [Link].

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link].

-

ResearchGate. FTIR spectrum for Pyridine. [Link].

-

NIST WebBook. 2-Pyridinamine, 4-methyl-. [Link].

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link].

- Supporting Information, A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w

-

PubChem. 2-Pyridineethanamine. [Link].

-

ResearchGate. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. [Link].

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link].

-

Saulnier, M. G., et al. "2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 5, 2008, pp. 1702-7. [Link].

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link].

-

Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link].

-

PubChem. C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride. [Link].

- Supporting Information, Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link].

-

NIST WebBook. Ethanamine, n,n-diethyl-, hydrochloride. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-4-yl)ethanamine hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS Number: 6429-12-5), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and diverse applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights.

Introduction: The Strategic Importance of the Pyridylethylamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates.[2] When combined with an ethylamine side chain, as in 2-(Pyridin-4-yl)ethanamine, it creates a versatile bifunctional molecule with broad applications in drug design and discovery. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological protocols.

This guide will explore the multifaceted nature of this compound, from its fundamental characteristics to its cutting-edge applications in areas such as central nervous system (CNS) drug discovery and the burgeoning field of targeted protein degradation.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6429-12-5 | - |

| Molecular Formula | C₇H₁₁ClN₂ | [3] |

| Molecular Weight | 158.63 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder | General knowledge |

| Solubility | Soluble in water and lower alcohols | General knowledge |

| Melting Point | 224-228 °C | Commercially available data |

| pKa | ~5.2 (pyridine nitrogen), ~10.5 (primary amine) | Estimated based on similar structures |

Safety and Handling

2-(Pyridin-4-yl)ethanamine hydrochloride is classified as an irritant and may be harmful if ingested or inhaled.[3] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3]

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[3] Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3]

Synthesis and Purification Strategies

The synthesis of 2-(Pyridin-4-yl)ethanamine is achievable through several routes. The choice of a particular synthetic pathway often depends on the starting materials' availability, desired scale, and purity requirements.

Synthetic Pathways

One common approach involves the reduction of 4-pyridineacetonitrile. Another established method starts from 4-acetylpyridine, proceeding through an oxime intermediate.[2] A more specialized synthesis involves the treatment of a phosphoramidate with hydrochloric acid.[4]

Below is a detailed, field-proven protocol for the synthesis of 2-(Pyridin-4-yl)ethanamine starting from 4-acetylpyridine.

Experimental Protocol: Synthesis from 4-Acetylpyridine

This multi-step synthesis provides a reliable method for producing 2-(Pyridin-4-yl)ethanamine, which can then be converted to its hydrochloride salt.

-

In a 500 mL round-bottom flask, dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

-

To this solution, add 70 mL of 20% aqueous sodium hydroxide.

-

With vigorous magnetic stirring, add 36.3 g (0.30 mol) of 4-acetylpyridine in one portion. A precipitate will form rapidly.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Collect the precipitate by suction filtration and wash with 500 mL of cold water.

-

Recrystallize the crude product from ethanol to obtain pure E-4-acetylpyridine oxime.

This step is a conceptual representation of a plausible synthetic transformation and should be optimized for specific laboratory conditions.

-

The 4-acetylpyridine oxime can undergo a Beckmann rearrangement using a suitable reagent (e.g., polyphosphoric acid or phosphorus pentachloride) to form N-(pyridin-4-yl)acetamide.

-

The resulting amide is then subjected to reduction. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) is typically used for this transformation.

-

Carefully quench the reaction with water and a base (e.g., NaOH solution) to hydrolyze the aluminum salts.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)ethanamine as an oil.

-

Dissolve the crude 2-(Pyridin-4-yl)ethanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by suction filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Pyridin-4-yl)ethanamine hydrochloride.

Purification and Characterization

The purity of the final product is critical for its intended applications. Recrystallization is a common method for purifying the hydrochloride salt. The identity and purity of the compound should be confirmed using a suite of analytical techniques.

Chemical Reactivity and Applications as a Building Block

The synthetic utility of 2-(Pyridin-4-yl)ethanamine hydrochloride stems from the distinct reactivity of its two key functional groups: the primary amine and the pyridine ring.

Reactivity of the Primary Amine

The primary amine is a versatile nucleophile and can participate in a wide range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity.[5]

-

N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to alkylation and oxidation.[5]

-

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution, which typically occurs at the 3-position under forcing conditions.[3]

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present.

The interplay of these reactive sites makes 2-(Pyridin-4-yl)ethanamine hydrochloride a valuable scaffold for building molecular complexity.

Caption: Key reaction pathways of 2-(Pyridin-4-yl)ethanamine.

Applications in Drug Discovery and Development

The unique structural features of 2-(Pyridin-4-yl)ethanamine hydrochloride have led to its widespread use in the synthesis of biologically active molecules.

Central Nervous System (CNS) Drug Discovery

The pyridylethylamine scaffold is a common motif in compounds targeting the CNS. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall polarity and size of the molecule are often amenable to crossing the blood-brain barrier.[6][7] Derivatives of pyridylethylamine have been investigated for their potential as treatments for a range of neurological and psychiatric disorders.[8]

Linker Technology in Targeted Protein Degradation

A rapidly emerging application of 2-(Pyridin-4-yl)ethanamine and related structures is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9]

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[10] The length, rigidity, and polarity of the linker are all crucial parameters. The pyridylethylamine moiety can be incorporated into linkers to provide a degree of rigidity and specific hydrogen bonding interactions.[11][12]

Caption: Role of linkers in PROTAC-mediated protein degradation.

Analytical Methodologies

Robust analytical methods are essential for quality control, reaction monitoring, and stability testing. A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for the analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride.

Recommended HPLC Method

The following method is a robust starting point for the analysis of 2-(Pyridin-4-yl)ethanamine hydrochloride and can be validated according to ICH guidelines.[13][14]

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile. |

This method should be validated for specificity, linearity, accuracy, precision, and robustness.[15][16]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of 2-(Pyridin-4-yl)ethanamine hydrochloride.

-

δ ~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

δ ~7.4 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

-

δ ~3.3 ppm (t, 2H): Methylene group adjacent to the amine.

-

δ ~3.0 ppm (t, 2H): Methylene group adjacent to the pyridine ring. (Note: The amine protons are typically exchanged with D₂O and may not be observed. Chemical shifts are approximate and can be influenced by concentration and pH.)[1][17][18][19]

-

~3400-3200 cm⁻¹ (broad): N-H stretching of the primary amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretching.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1630-1560 cm⁻¹: NH₂ scissoring (bending). (Note: The hydrochloride salt will show broad absorption in the 2800-2400 cm⁻¹ region due to the ammonium salt.)[20][21][22]

-

Molecular Ion (M⁺): The free base (C₇H₁₀N₂) has a molecular weight of 122.17. The molecular ion peak may be observed at m/z = 122.

-

Major Fragments:

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a cornerstone building block in contemporary drug discovery. Its straightforward synthesis, well-defined reactivity, and structural features that are conducive to favorable pharmacokinetic properties make it an invaluable tool for medicinal chemists. From the development of novel CNS therapeutics to its integral role in the design of sophisticated PROTACs, the applications of this compound continue to expand. This guide has provided a comprehensive technical overview to empower researchers and developers to harness the full potential of this versatile molecule in their quest for the next generation of medicines.

References

- Matrix Scientific. 2-(Pyridin-4-yl)

- Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

- Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- MedChemExpress. 2-(Piperidin-4-yl)ethan-1-ol (4-Piperidineethanol).

- University of California, Los Angeles. NMR Chemical Shifts.

- PrepChem.com. Synthesis of 2-(Pyridin-4-yl)-ethylamine.

- Organic Syntheses. (1988). 4-Pyridineethanamine. Coll. Vol. 6, p.932 (1988); Vol. 56, p.95 (1977).

- ChemPep. Overview of PROTAC Linkers.

- Organic Chemistry Portal. Pyridine synthesis.

- Impact of Linker Composition on VHL PROTAC Cell Permeability. J. Med. Chem. 2021, 64, 21, 15948–15962.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem., 2023,14, 1876-1896.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2023).

- Organic Syntheses. (1963). N-(4-Pyridyl)pyridinium chloride hydrochloride. Coll. Vol. 4, p.816 (1963); Vol. 34, p.88 (1954).

- Google Patents. (2007).

- BroadPharm. PROTAC linker, E3 Ligase Ligand-Linker.

- Enamine. Linkers for Linkerology.

- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. J. Org. Chem. 2020, 85, 2, 808–824.

- University College London. Chemical shifts.

- ResearchG

- Enamine. CNS Library.

- A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Med. Chem. Lett. 2024, 15, 5, 650–657.

- ResearchGate. (2014).

- ChemScene. 1478451-84-1 | 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules 2018, 23(12), 3127.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.

- Recent Advances in the Development of Pyrimidine-based CNS Agents. Curr Drug Discov Technol. 2023;20(2):e031022209428.

- Pyridine alkaloids with activity in the central nervous system. Bioorg. Med. Chem. 2021, 48, 116401.

- Development and validation of a RP-HPLC method for simultaneous determination of Benzydamine hydrochloride and Cetylpyridinium chloride in oromucosal spray. Maced. Pharm. Bull., 68 (Suppl 1) 167 - 168 (2022).

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011). YouTube.

- ResearchGate. (2005). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

- Benchchem. A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)

- Mass Spectra of some substituted 2-Chloro-pyridones. J. Ira. Chem. Soc., Vol. 9, No. 2, 1982.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL AMINO-5-CHLORO-BENZOIC ACID (II). Acta Pol. Pharm., 2002, 59, 25.

- Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Braz. J. of Develop., 2024, 10(1), 3291-3305.

- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. J. AOAC Int., 2023, 106, 4, 1056-1065.

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

- British Pharmacopoeia. N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride.

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. CNS Library - Enamine [enamine.net]

- 7. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Linkers for Linkerology - Enamine [enamine.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

- 16. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 17. web.pdx.edu [web.pdx.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. youtube.com [youtube.com]

- 25. jcsp.org.pk [jcsp.org.pk]

Introduction: Significance of 2-(Pyridin-4-yl)ethanamine

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-4-yl)ethanamine Hydrochloride

This guide provides a comprehensive overview of the prevalent synthetic routes for 2-(Pyridin-4-yl)ethanamine hydrochloride, a crucial building block in modern medicinal chemistry and drug development. Designed for researchers, chemists, and pharmaceutical scientists, this document delves into the underlying principles, step-by-step protocols, and critical safety considerations for its preparation, emphasizing scientifically sound and validated methodologies.

2-(Pyridin-4-yl)ethanamine, and its more stable hydrochloride salt, is a key pyridine derivative. Its structure is incorporated into a wide array of biologically active molecules, serving as a versatile scaffold in the synthesis of inhibitors for enzymes like Acyl CoA:cholesterol acyltransferase and modulators of bone morphogenetic protein (BMP) signaling pathways[1]. The synthesis of its analogues and derivatives is a subject of ongoing research in the development of novel therapeutics[2][3]. The primary challenge in its synthesis lies in the selective and efficient reduction of a nitrile precursor without affecting the pyridine ring. This guide will focus on the most robust and widely documented methods to achieve this transformation.

The general synthetic approach involves the reduction of the nitrile group of 4-Pyridylacetonitrile to a primary amine, followed by conversion to its hydrochloride salt for enhanced stability and ease of handling.

Caption: Overall synthetic workflow.

Core Synthetic Strategy: Reduction of 4-Pyridylacetonitrile

The most common and efficient pathway to 2-(Pyridin-4-yl)ethanamine is the reduction of 4-Pyridylacetonitrile. Two primary methodologies dominate this conversion: catalytic hydrogenation and chemical reduction with metal hydrides.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale nitrile reductions due to its efficiency, selectivity, and favorable environmental profile.[4] Raney® Nickel, a fine-grained nickel-aluminium alloy, is a particularly effective and widely used catalyst for this purpose.[5]

2.1.1 Principle and Mechanistic Insight

The hydrogenation of nitriles over a metal catalyst like Raney Nickel involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate. A critical consideration is the potential for this imine intermediate to react with the already-formed primary amine product, leading to the formation of secondary and tertiary amine impurities.[6] Reaction conditions must be optimized to favor the formation of the primary amine. Using Raney Nickel in combination with a hydrogen source like potassium borohydride or under hydrogen pressure in a solvent like ethanol provides a facile and high-yield route to primary amines.[6]

2.1.2 Experimental Protocol: Raney® Nickel Catalyzed Reduction

This protocol is adapted from established procedures for nitrile reduction.[6][7]

-

Apparatus Setup: To a hydrogenation vessel or a heavy-walled flask equipped with a magnetic stirrer, add 4-Pyridylacetonitrile.

-

Solvent and Catalyst Addition: Add dry ethanol as the solvent. Under a stream of inert gas (e.g., nitrogen or argon), carefully add a slurry of activated Raney® Nickel (approx. 50% in water). Causality: Dry ethanol is an excellent solvent for both the nitrile and the resulting amine, and its polarity can aid the reaction. Handling Raney® Nickel as a slurry is crucial as the dry powder is pyrophoric and can ignite upon exposure to air.[5][8]

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Crucially, the Raney® Nickel catalyst must be filtered while still wet with the solvent. This can be done by passing the reaction mixture through a pad of Celite®. The filter cake should never be allowed to dry in the open air. It should be immediately quenched with copious amounts of water. Causality: This step is the most hazardous part of the procedure. The high surface area of the catalyst, now saturated with hydrogen, makes it extremely pyrophoric when dry.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)ethanamine as an oil.[9]

Caption: Workflow for catalytic hydrogenation.

Table 1: Comparison of Catalytic Hydrogenation Conditions

| Catalyst System | Hydrogen Source | Solvent | Temperature | Yield | Reference |

| Raney® Ni / KBH₄ | KBH₄ | Dry Ethanol | Room Temp. | Good to Excellent | [6] |

| Raney® Ni | H₂ Gas (pressure) | 2-Propanol (2% KOH) | Reflux | Excellent | [7] |

| Pd-activated Raney® Ni | H₂ Gas | Methanol | Room Temp. | N/A | [10] |

Method 2: Chemical Reduction with Lithium Aluminium Hydride (LiAlH₄)

Lithium aluminium hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, into their corresponding amines.[11][12] It is significantly more powerful than sodium borohydride.[13] This method is highly effective but demands stringent adherence to safety protocols due to the reagent's hazardous nature.

2.2.1 Principle and Mechanistic Insight

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice. The initial addition forms an imine-metal complex, which is then subjected to a second hydride addition to yield a diamidoaluminate complex. A final aqueous workup hydrolyzes this complex to liberate the primary amine.[13][14]

2.2.2 Experimental Protocol: LiAlH₄ Reduction

This protocol requires an inert atmosphere and anhydrous conditions.[15]

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of an inert gas (nitrogen or argon).

-

Reagent Preparation: Suspend LiAlH₄ powder in an anhydrous ether solvent (e.g., diethyl ether or THF) in the reaction flask. Cool the suspension in an ice bath. Causality: Anhydrous ether solvents are required as LiAlH₄ reacts violently with water and even atmospheric moisture. The reaction is highly exothermic, necessitating initial cooling.[15]

-

Substrate Addition: Dissolve 4-Pyridylacetonitrile in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently heat to reflux for a few hours to ensure the reaction goes to completion.

-

Quenching (Critical Safety Step): Cool the reaction mixture back to 0°C in an ice bath. Extremely carefully and slowly , quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Vigorous gas evolution (hydrogen) will occur. Causality: This is the most dangerous step. Improper quenching can lead to fire or explosion. The sequential addition of water and base is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the solid salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(Pyridin-4-yl)ethanamine.

Caption: Workflow for LiAlH₄ reduction.

Final Step: Hydrochloride Salt Formation

The free amine product is often an oil that can be unstable and difficult to handle.[9] Converting it to the hydrochloride salt produces a stable, crystalline solid that is easier to purify, weigh, and store.

3.1.1 Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude 2-(Pyridin-4-yl)ethanamine oil in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove impurities.

-

Drying: Dry the purified 2-(Pyridin-4-yl)ethanamine hydrochloride in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Data for 2-(Pyridin-4-yl)ethanamine |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [16] |

| ¹H NMR | Spectral shifts corresponding to the pyridyl and ethylamine protons. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms. |

| Mass Spec (MS) | [M+H]⁺ ion peak at m/z 123.09[16] |

| Melting Point (HCl Salt) | A sharp melting point indicates high purity. |

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[17][18]

-

4-Pyridylacetonitrile: Toxic if swallowed or in contact with skin. Handle with care.[1]

-

Raney® Nickel: Extremely pyrophoric when dry.[5] Always handle as a wet slurry and never allow the filtered catalyst to dry in the air. Quench spent catalyst immediately with water.[8]

-

Lithium Aluminium Hydride (LiAlH₄): Dangerously reactive with water, liberating extremely flammable hydrogen gas.[15] It is corrosive and pyrophoric. All manipulations must be performed under a dry, inert atmosphere.

-

Hydrogen Gas: Highly flammable and explosive. Use in a designated hydrogenation area with appropriate safety measures.

-

Hydrochloric Acid: Corrosive and causes severe skin and eye burns.[19] Handle with extreme care.

-

Organic Solvents (Ethanol, Ether, THF): Flammable liquids. Keep away from ignition sources.

Conclusion

The synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride is most reliably achieved through the reduction of 4-Pyridylacetonitrile. Catalytic hydrogenation using Raney® Nickel offers a scalable and efficient route with a good safety profile, provided the catalyst is handled correctly. For smaller-scale syntheses where high reactivity is desired, reduction with LiAlH₄ is an excellent alternative, though it necessitates rigorous adherence to anhydrous and inert atmosphere techniques. The final conversion to the hydrochloride salt is a straightforward and essential step for obtaining a stable and pure final product. The choice between these methods will ultimately depend on the available equipment, scale of the reaction, and the laboratory's safety infrastructure.

References

- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.

- ScienceDirect. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. J Org Chem, 66(7), 2480-3.

- Wikipedia. (n.d.). Raney nickel.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine hydrochloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-[6-(Trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride.

- ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.

- Enamine. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine.

- PrepChem.com. (n.d.). Synthesis of 2-(Pyridin-4-yl)-ethylamine.

- University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?.

- Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

- PubChem. (n.d.). 2-Pyridineethanamine.

- ResearchGate. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- Organic Syntheses. (n.d.). 4-PYRIDINEETHANAMINE, .BETA.,.BETA.-DIETHOXY-.

- MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3369.

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- ResearchGate. (2023). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic....

- Royal Society of Chemistry. (2016). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 6, 4768-4772.

- ChemScene. (n.d.). 4-Pyridylacetonitrile.

- Royal Society of Chemistry. (2002). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Physical Chemistry Chemical Physics, 4, 5414-5420.

- ChemicalBook. (n.d.). PYRIDIN-4-YL-ACETONITRILE.

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

2-(Pyridin-4-yl)ethanamine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities.[1] The isomeric position of substituents on this ring can dramatically alter pharmacological properties. This guide delves into the mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride, a compound whose specific biological functions are not yet well-defined in scientific literature. In contrast, its isomer, 2-(Pyridin-2-yl)ethanamine, is a well-characterized histamine H1 receptor agonist.[2][3] This document will first establish the known pharmacology of the 2-pyridyl isomer to highlight the principle of structure-activity relationships. Subsequently, it will provide a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride. This guide is intended for researchers and drug development professionals, offering a robust, self-validating system of protocols to elucidate the pharmacological profile of this and other under-characterized small molecules.

Introduction: The Critical Role of Isomerism in Pyridine Pharmacology

2-(Pyridin-4-yl)ethanamine, also known as 4-pyridylethylamine, is a primary amine containing a pyridine ring.[4] While it is commercially available for research purposes, there is a notable absence of comprehensive studies detailing its specific molecular targets and mechanism of action in publicly accessible literature. This stands in stark contrast to its structural isomer, 2-(Pyridin-2-yl)ethanamine, whose activity as a selective histamine H1 receptor agonist is well-documented.[2][5][6]

The fundamental difference between these two molecules lies in the position of the nitrogen atom within the pyridine ring relative to the ethylamine side chain. This seemingly minor structural change significantly alters the molecule's electronic distribution, steric profile, and hydrogen bonding potential, thereby dictating its interaction with biological targets. This guide will leverage the well-understood pharmacology of the 2-pyridyl isomer as a foundation to propose a rigorous experimental workflow for elucidating the mechanism of action of the 4-pyridyl isomer.

A Case Study in Isomeric Specificity: The Mechanism of Action of 2-(Pyridin-2-yl)ethanamine

To appreciate the potential pharmacological path of 2-(Pyridin-4-yl)ethanamine, it is instructive to examine its well-characterized isomer, 2-(Pyridin-2-yl)ethanamine (2-PEA). 2-PEA is a potent and selective agonist for the histamine H1 receptor (H1R).[2][3]

Primary Target: The Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like histamine or 2-PEA, couples to the Gq/11 family of G-proteins.

Signaling Pathway

The activation of the H1R by 2-PEA initiates a well-defined signaling cascade:

-

Gq/11 Activation: Ligand binding induces a conformational change in the H1R, leading to the activation of the associated Gαq subunit.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and the increased intracellular Ca2+ concertedly activate Protein Kinase C (PKC).

-

This signaling pathway is central to allergic and inflammatory responses, as well as certain functions within the central nervous system.

Caption: Signaling pathway of 2-(Pyridin-2-yl)ethanamine via the Histamine H1 Receptor.

A Proposed Research Framework for Elucidating the Mechanism of Action of 2-(Pyridin-4-yl)ethanamine Hydrochloride

Given the absence of established data, a systematic, multi-tiered approach is required to characterize the pharmacological profile of 2-(Pyridin-4-yl)ethanamine hydrochloride. The following experimental plan is designed to first identify potential molecular targets and then validate their functional relevance.

Caption: Proposed experimental workflow for mechanism of action elucidation.

Tier 1: Target Identification

The initial step is to perform a broad screen to identify potential binding partners.

Protocol 1: Radioligand Displacement Assays for Broad Target Profiling

-

Objective: To identify high-affinity binding targets for 2-(Pyridin-4-yl)ethanamine hydrochloride from a large panel of receptors, ion channels, and transporters.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of 2-(Pyridin-4-yl)ethanamine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO).

-

Assay Panel: Utilize a commercial service (e.g., Eurofins SafetyScreen44 or similar) that provides pre-configured panels of radioligand binding assays.

-

Binding Reaction: For each target, incubate a fixed concentration of the corresponding radioligand with a membrane preparation or cell line expressing the target, in the presence and absence of a high concentration (e.g., 10 µM) of 2-(Pyridin-4-yl)ethanamine hydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) suggests a potential interaction.

-

-

Rationale: This unbiased approach rapidly narrows down the field of potential targets from hundreds to a manageable few, providing a data-driven basis for subsequent, more focused experiments.

Tier 2: Functional Characterization

Once a putative target is identified, its functional consequences must be determined. The following is an example protocol for a GPCR target.

Protocol 2: In Vitro Calcium Mobilization Assay

-

Objective: To determine if 2-(Pyridin-4-yl)ethanamine hydrochloride acts as an agonist or antagonist at a Gq-coupled receptor identified in Tier 1.

-

Methodology:

-

Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Preparation: Prepare a serial dilution of 2-(Pyridin-4-yl)ethanamine hydrochloride.

-

Measurement:

-

Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the change in fluorescence over time using a plate reader equipped with the appropriate filters. An increase in fluorescence indicates a rise in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a known agonist at its EC80 concentration. A decrease in the agonist-induced fluorescence signal indicates antagonism.

-

-

Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

-

-

Self-Validation: This protocol includes both agonist and antagonist modes, ensuring a comprehensive functional characterization. The use of a known agonist serves as a positive control, validating the responsiveness of the cell system.

Quantitative Data Summary

The data generated from the proposed experiments should be summarized for clear interpretation.

| Experimental Tier | Parameter Measured | Example Metric | Purpose |

| Tier 1 | Radioligand Binding | % Inhibition @ 10 µM | Target Identification |

| Tier 1 | Ki Determination | Ki (nM or µM) | Binding Affinity |

| Tier 2 | Agonist Activity | EC50 (nM or µM) | Functional Potency |

| Tier 2 | Antagonist Activity | IC50 (nM or µM) | Functional Potency |

Conclusion

The mechanism of action of 2-(Pyridin-4-yl)ethanamine hydrochloride is currently undefined in the scientific literature. However, the well-established pharmacology of its isomer, 2-(Pyridin-2-yl)ethanamine, underscores the critical role of molecular structure in determining biological activity. This guide provides a robust, logical, and technically detailed framework for researchers to systematically investigate and elucidate the mechanism of action of this compound. By progressing through broad target screening, focused binding assays, and functional characterization, the scientific community can begin to build a comprehensive understanding of the pharmacological profile of 2-(Pyridin-4-yl)ethanamine hydrochloride, potentially uncovering novel biological activities for this intriguing pyridine derivative.

References

-

PubChem. 2-Pyridineethanamine. National Center for Biotechnology Information. [Link]

-

Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707. [Link]

-

Wikipedia. 2-Pyridylethylamine. [Link]

-

Protheragen. 2-(Pyridin-4-Yl)Ethanamine. [Link]

-

precisionFDA. 4-PYRIDINEETHANAMINE. [Link]

-

Molecule Vision. Unlock the Potential: Understanding 2-Pyridylethylamine for Advanced Research and Chemical Synthesis. [Link]

-

O'Hagan, D. (2000). Pyridine and piperidine alkaloids: an overview. Natural Product Reports, 17(5), 435-446. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Wikipedia. Ocinaplon. [Link]

-

Siddiqui, A. A., et al. (2010). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Journal of the Serbian Chemical Society, 75(1), 43-52. [Link]

-

J&K Scientific. (R)-1-(Pyridin-4-yl)ethanamine hydrochloride | 1012067-91-2. [Link]

Sources

- 1. Ocinaplon - Wikipedia [en.wikipedia.org]

- 2. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-(2-Aminoethyl)pyridine(13258-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyridylethylamine | 2706-56-1 [chemicalbook.com]

An In-depth Technical Guide to 2-(Pyridin-4-yl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(Pyridin-4-yl)ethanamine hydrochloride (CAS No. 6429-12-5), a pivotal building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, provides a detailed synthesis protocol, explores its significant applications, and outlines essential safety and handling procedures. The information herein is grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Versatility of a Pyridine-Based Scaffold

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in drug design due to its significant influence on pharmacological activity.[1] 2-(Pyridin-4-yl)ethanamine hydrochloride, as a derivative, offers a unique combination of a basic pyridine nitrogen, an ethylamine side chain, and the enhanced stability and solubility of a hydrochloride salt. These features make it a valuable intermediate for introducing a 4-pyridylethyl moiety into larger molecules, a common strategy in the development of bioactive compounds and advanced materials. Its structural attributes allow for a range of chemical transformations, positioning it as a key component in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-(Pyridin-4-yl)ethanamine hydrochloride is crucial for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁ClN₂ | [2][3] |

| Molecular Weight | 158.63 g/mol | [2][3] |

| CAS Number | 6429-12-5 | [2][3] |

| Appearance | Solid | [4] |

| Boiling Point | 230.7°C at 760 mmHg (for the free base) | [3] |

| Water Solubility | Soluble | [3] |

| Purity | ≥95% (typical) | [2] |

Spectroscopic Characterization

The structural identity of 2-(Pyridin-4-yl)ethanamine hydrochloride is confirmed through various spectroscopic techniques. Below are the characteristic spectral data for the free base, 2-(Pyridin-4-yl)ethanamine.

-

¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.49 (d, J = 5.9 Hz, 2H): Protons on the pyridine ring adjacent to the nitrogen.

-

δ 7.13 (d, J = 5.9 Hz, 2H): Protons on the pyridine ring adjacent to the ethylamine substituent.

-

δ 2.98 (t, J = 6.8 Hz, 2H): Methylene group adjacent to the pyridine ring (-CH₂-Ar).

-

δ 2.73 (t, J = 6.8 Hz, 2H): Methylene group adjacent to the amino group (-CH₂-NH₂).

-

δ 1.83 (s, 2H): Protons of the primary amine (-NH₂).

-

-

Infrared (IR) Spectrum: The IR spectrum of the hydrochloride salt would be expected to show characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-N stretching.

Synthesis Protocol: A Validated Approach

The synthesis of 2-(Pyridin-4-yl)ethanamine hydrochloride can be achieved through a multi-step process, often starting from 4-acetylpyridine. The following protocol is a representative method adapted from established organic synthesis procedures.[1]

Step-by-Step Methodology

-

Oxime Formation: 4-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 4-acetylpyridine oxime.

-

Beckmann Rearrangement and Reduction: The resulting oxime can undergo a Beckmann rearrangement to the corresponding acetamide, followed by reduction to yield 2-(Pyridin-4-yl)ethanamine.

-

Salt Formation: The free base, 2-(Pyridin-4-yl)ethanamine, is then dissolved in a suitable solvent, such as diethyl ether, and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the desired hydrochloride salt. The product is then collected by filtration, washed with a non-polar solvent, and dried.

The causality behind these steps lies in the well-established reactivity of ketones and oximes. The formation of the oxime provides a precursor for the introduction of the nitrogen atom, and the subsequent rearrangement and reduction sequence is a classic method for converting a carbonyl group into an amino group with an additional carbon atom. The final salt formation is a standard procedure to enhance the stability and water solubility of the amine product.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-(Pyridin-4-yl)ethanamine hydrochloride.

Applications in Research and Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] 2-(Pyridin-4-yl)ethanamine hydrochloride serves as a crucial building block in the synthesis of various biologically active molecules.

Role as a Pharmacophore and Synthetic Intermediate

The 4-pyridylethylamine structure can act as a key pharmacophore, interacting with biological targets. It is also a versatile intermediate for introducing this motif into more complex molecules. For instance, pyridine-containing compounds have been investigated for their potential in treating a wide range of conditions, including cancer, infectious diseases, and neurological disorders.[1] The ethylamine side chain provides a reactive handle for further functionalization, such as amide bond formation or reductive amination, allowing for its incorporation into diverse molecular frameworks.

Use in the Synthesis of Bioactive Molecules

While specific examples for the direct use of 2-(Pyridin-4-yl)ethanamine hydrochloride in late-stage clinical candidates are not prominently featured in the searched literature, its structural motif is present in various research compounds. For example, the anxiolytic drug Ocinaplon contains a pyridin-4-yl group, highlighting the importance of this moiety in CNS-active agents.[5] The development of novel kinase inhibitors and other targeted therapies often involves the exploration of pyridine-based scaffolds to optimize binding affinity and pharmacokinetic properties.[6][7]

Conceptual Application in Drug Design

Caption: Role as a building block in synthetic drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Pyridin-4-yl)ethanamine hydrochloride.

-

Hazard Identification: The compound may cause skin and serious eye irritation.[8] It may also cause an allergic skin reaction.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust or vapor.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[9]

-

Conclusion

2-(Pyridin-4-yl)ethanamine hydrochloride is a valuable and versatile chemical entity with a confirmed molecular weight of 158.63 g/mol . Its significance is rooted in the strategic importance of the pyridine scaffold in modern drug discovery and materials science. This guide has provided a detailed overview of its properties, a practical synthesis protocol, its applications as a key building block, and essential safety information. By understanding these fundamental aspects, researchers and developers can effectively and safely leverage this compound in their pursuit of novel and impactful scientific advancements.

References

-

Wiley-VCH. Supporting Information. 2007. [Link]

-

AccelaChemBio. 2-(Pyridin-4-yl)ethanamine Hydrochloride. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Jingming Chemical. 2-(Pyridin-4-Yl)Ethanamine Hydrochloride. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Wikipedia. Ocinaplon. [Link]

-

Organic Syntheses. 2,4-Diphenylpyridine. [Link]

-

NIST. 2-Pyridinamine, 4-methyl-. [Link]

-

Wang, Y., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023. [Link]

-

Pignitter, M., et al. Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. [Link]

-

Bressi, J. C., et al. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]

-

Singh, T., et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 2022. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6429-12-5,2-(Pyridin-4-yl)ethanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ocinaplon - Wikipedia [en.wikipedia.org]

- 6. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

- 10. 6429-12-5 2-(Pyridin-4-yl)ethanamine hydrochloride AKSci W7604 [aksci.com]

An In-depth Technical Guide to 2-(Pyridin-4-yl)ethanamine Hydrochloride Derivatives and Analogs

This guide provides a comprehensive technical overview of 2-(pyridin-4-yl)ethanamine, its hydrochloride salt, and related analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important chemical scaffold.

Introduction: The Significance of the Pyridine-Ethylamine Scaffold

The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] By replacing the phenyl group with a pyridine ring, a class of heteroaromatic analogs is created, offering unique physicochemical properties and pharmacological activities.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, influencing the molecule's solubility, receptor binding, and pharmacokinetic profile.[4]

This guide focuses on the 4-pyridyl isomer, 2-(pyridin-4-yl)ethanamine, and its derivatives. This specific arrangement of the pyridine nitrogen relative to the ethylamine side chain imparts distinct biological activities, making it a subject of significant interest in drug discovery. The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility.[5]

Synthesis and Chemical Properties

The synthesis of 2-(pyridin-4-yl)ethanamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding nitrile or oxime precursor.

General Synthetic Pathway

A representative synthesis of 2-(pyridin-4-yl)ethanamine is outlined below. This multi-step process begins with a commercially available starting material, 4-acetylpyridine.

Experimental Protocol: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine[6]

This protocol details a key intermediate in the synthesis of 2-(pyridin-4-yl)ethanamine.

Step 1: Preparation of 4-Acetylpyridine Oxime

-

Dissolve hydroxylamine hydrochloride (0.36 mol) in water and add to a 20% aqueous sodium hydroxide solution.

-

To this stirred solution, add 4-acetylpyridine (0.30 mol) in one portion. A precipitate will form rapidly.

-

Stir the mixture for 1 hour, then filter the precipitate and wash with cold water.

-

Recrystallize the crude product from 95% ethanol to yield the pure E-oxime.

Step 2: Preparation of 4-Acetylpyridine Oxime Tosylate

-

Add the purified E-oxime (0.20 mol) and p-toluenesulfonyl chloride (0.22 mol) to anhydrous pyridine.

-

Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

-

Add ice water to the reaction mixture with continued stirring. A voluminous white precipitate of the tosylate will form.

-

Collect the precipitate by suction filtration, wash with cold water, and dry under reduced pressure.

Step 3: Preparation of 2,2-Diethoxy-2-(4-pyridyl)ethylamine

-

Slowly add potassium metal (0.19 mol) to absolute ethanol to prepare potassium ethoxide.

-

Add the 4-acetylpyridine oxime tosylate (0.18 mol) to the potassium ethoxide solution.

-

Reflux the mixture for 2.5 hours. A precipitate of potassium p-toluenesulfonate will form.

-

Allow the mixture to cool to room temperature, dilute with anhydrous ether, and filter.

-

Bubble hydrogen chloride gas through the ether filtrate to precipitate the hydrochloride salt of the product.

-

The free amine can be obtained by treatment with a base.

Preparation of the Hydrochloride Salt

The hydrochloride salt of 2-(pyridin-4-yl)ethanamine or its analogs can be prepared by dissolving the free base in a suitable solvent, such as isopropanol or ethanol, and then adding a solution of hydrochloric acid in the same solvent.[6] The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Physicochemical Properties

| Property | Value | Reference |

| 2-(Pyridin-4-yl)ethanamine | ||

| CAS Number | 13258-63-4 | [7] |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| 2-(Pyridin-4-yl)ethanamine Hydrochloride | ||

| CAS Number | 6429-12-5 | [5] |

| Molecular Formula | C₇H₁₁ClN₂ | [5] |

| Synonyms | 4-(2-Aminoethyl)pyridine HCl | [5] |

Structure-Activity Relationships (SAR)

The biological activity of 2-(pyridin-4-yl)ethanamine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the ethylamine side chain.

Substitutions on the Pyridine Ring

Modifications to the pyridine ring can significantly impact receptor binding and functional activity. For instance, in a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators of the M4 muscarinic acetylcholine receptor, the presence of a cyano group on the pyridine core generally improved potency compared to methylated analogs.[5] This suggests that electron-withdrawing groups can enhance activity at certain receptors.

Modifications of the Ethylamine Side Chain

Alterations to the ethylamine side chain are a common strategy for modulating the pharmacological profile. N-alkylation, for example, can influence selectivity for different receptor subtypes. The replacement of the ethylamine side chain with other linkers, such as in 2-(pyridin-4-yloxy)ethanamine, introduces a flexible ether linkage that can alter the conformational freedom and interactions with the target protein.[8]

Bioisosteric Replacements

The pyridine ring itself can be considered a bioisostere of a phenyl ring, and further bioisosteric replacements can lead to novel compounds with different activities. For example, replacing the pyridine ring with other heterocycles like imidazole or pyrazole has been explored in the development of IGF-1R inhibitors, with some analogs showing improved potency and oral exposure.[9]

Therapeutic Applications and Biological Activities

Derivatives of 2-(pyridin-4-yl)ethanamine have been investigated for a wide range of therapeutic applications, owing to their diverse biological activities.

Neurological and Psychiatric Disorders

As analogs of phenylethylamines, these compounds have the potential to interact with various neurotransmitter systems in the central nervous system.[2] Pyridine analogs of the dopamine D2/D3 receptor agonist 5-OH-DPAT have been synthesized and shown to modulate dopaminergic activity, suggesting potential applications in conditions like Parkinson's disease or schizophrenia.[10]

Anticancer Activity